molecular formula C9H17Cl2N3 B1396934 [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride CAS No. 1332530-37-6

[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride

Cat. No. B1396934
M. Wt: 238.15 g/mol
InChI Key: VLZUIPASPSUGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride” is a chemical compound with the CAS number 1332530-37-612. It’s not intended for human or veterinary use and is for research use only2.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of this compound is C9H17Cl2N32. The InChI string provides a standard way to encode the compound’s structure3.



Chemical Reactions Analysis

I couldn’t find any specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 238.16 g/mol2. However, more detailed physical and chemical properties are not available in the search results.


Scientific Research Applications

  • Corrosion Inhibition

    • [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride and related pyrimidinic Schiff bases have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their ability to adhere to the steel surface and inhibit corrosion is noteworthy, especially at low concentrations, and they act as mixed-type inhibitors. The compounds' adsorption on the steel surface follows Langmuir's isotherm, indicating a strong and consistent interaction (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
  • Synthesis of Pharmaceutical Intermediates

    • This chemical has been utilized in the efficient synthesis of key pyrimidine precursors for the production of rosuvastatin, a cholesterol-lowering medication. The synthesis method is noted for its high efficiency, avoiding the need for metal catalysis and cryogenic reaction conditions, which highlights the versatility and applicability of this compound in pharmaceutical manufacturing (Šterk, Časar, Jukič, & Košmrlj, 2012).
  • Antifungal Activities

    • Derivatives of this compound have shown promising antifungal properties. For instance, specific pyrazolo[1,5-a]pyrimidines derivatives exhibited significant antifungal abilities against several phytopathogenic fungi, highlighting the potential use of these compounds in agricultural applications to control fungal diseases (Zhang, Peng, Wang, Wang, & Zhang, 2016).
  • Photopolymerization Processes

    • The compound has been investigated in the context of nitroxide-mediated photopolymerization. This research is crucial in understanding the photophysical and photochemical properties of related compounds, which can be applied in various industrial processes involving polymerization under UV irradiation (Guillaneuf et al., 2010).
  • Cytotoxic and Antimicrobial Properties

    • Some derivatives of [(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride exhibit cytotoxic activities, suggesting their potential use in the development of new therapeutic agents, particularly in cancer research. Additionally, these derivatives have shown antimicrobial properties, underscoring their potential in creating new antibacterial and antifungal treatments (Vilchis-Reyes et al., 2010).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results.


Future Directions

The future directions for the research and application of this compound are not specified in the search results.


properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7(2)9-11-5-4-8(12-9)6-10-3;;/h4-5,7,10H,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUIPASPSUGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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